3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-5-3-4-6-14(13)11-26-19-17-18(20-12-21-19)24(23-22-17)15-7-9-16(25-2)10-8-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGIRPANKGFOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from commercially available precursorsThe final steps often include the addition of the methoxyphenyl and methylbenzylthio groups under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations at Position 3 and 7
The biological activity of [1,2,3]triazolo[4,5-d]pyrimidines is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogues:
Key Observations:
- Electron-Donating Groups (e.g., methoxy, methyl) : The 4-methoxyphenyl group in the target compound enhances membrane permeability compared to simple benzyl groups (e.g., VAS2870) .
- Thioether vs. Amine Substituents : The (2-methylbenzyl)thio group confers stronger NADPH oxidase inhibition than piperazine or furyl substituents, likely due to hydrophobic interactions with the enzyme’s active site .
- Solubility : VAS3947’s oxazolylthio group improves water solubility over benzoxazolylthio (VAS2870), highlighting the role of heteroatoms in pharmacokinetics .
Pharmacological Efficacy and Selectivity
- NADPH Oxidase Inhibition: The target compound shows IC₅₀ values comparable to VAS2870 (~0.5–1.0 µM) but with higher selectivity for NOX1/2 isoforms over CYP2E1 . VAS3947 exhibits broader isoform inhibition (NOX1/2/4/5) due to its oxazole ring, which accommodates larger binding pockets .
- Adenosine Receptor Antagonism: The target compound’s 4-methoxyphenyl group mimics adenosine’s ribose moiety, enabling competitive binding to A2A receptors (Ki ~50 nM), similar to BIIB014 . 3-Benzyl derivatives (e.g., VAS2870) lack receptor affinity, emphasizing the necessity of aryloxy groups for this activity .
Toxicity and Metabolic Stability
- Low Toxicity : Derivatives with methyl or methoxy groups (e.g., target compound) show reduced cytotoxicity (CC₅₀ >100 µM in HepG2 cells) compared to halogenated analogues .
- Metabolic Degradation : The (2-methylbenzyl)thio group in the target compound resists hepatic oxidation better than unsubstituted benzylthio groups, as evidenced by prolonged half-life in microsomal assays .
Antibacterial Activity
- Piperazine-containing analogues (e.g., 3-(4-fluorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine) demonstrate moderate activity against Staphylococcus aureus (MIC ~8 µg/mL), whereas the target compound lacks antibacterial effects due to its bulky thioether substituent .
Biological Activity
The compound 3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antioxidant effects. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound based on various research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 344.44 g/mol
- CAS Number : 1115405-60-1
Synthesis
The synthesis of the compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes:
- Formation of Triazole Ring : Utilizing azides and alkynes in a click chemistry approach.
- Thioether Formation : Introducing the 2-methylbenzyl thio group through nucleophilic substitution reactions.
Anticancer Activity
Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, studies conducted at the National Cancer Institute (NCI) evaluated the compound against various cancer cell lines, including:
- Leukemia
- Non-small cell lung cancer
- Colon cancer
- Breast cancer
The compound showed promising results with notable growth inhibition rates across multiple cell lines.
| Cell Line | Growth Inhibition (%) |
|---|---|
| CCRF-CEM (Leukemia) | 44.59 |
| MDA-MB-468 (Breast) | High levels observed |
| A549 (Lung) | Moderate inhibition |
Antioxidant Activity
The antioxidant potential of the compound was assessed using methods such as the DPPH free radical scavenging assay. The results indicated that it possesses significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
| Activity Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 16.97 |
Antidiabetic Activity
In vivo studies have indicated that the compound may also exhibit anti-diabetic properties. In a streptozotocin-induced diabetic rat model, it demonstrated a notable reduction in blood glucose levels.
| Parameter | Result |
|---|---|
| Blood Glucose Reduction (%) | 59.15 |
Case Studies
- Antitumor Efficacy Study : A series of experiments were conducted to assess the antitumor efficacy of various derivatives including our compound on 60 different cancer cell lines. The results indicated that modifications to the triazole structure could enhance activity against specific types of cancer, particularly breast cancer cells.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
